1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Compounds like the one you mentioned are often part of a larger group of organic compounds known as heterocyclic compounds. These are compounds that contain a ring structure containing at least two different elements. In this case, the compound contains a pyrazolo[4,3-c]quinoline group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves several steps, each introducing a new functional group to the molecule. The specific methods used can vary widely depending on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its functional groups. For example, the nitrophenyl group in the compound you mentioned might undergo reactions typical for nitro compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Photophysical Properties and Applications
1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline derivatives have been extensively studied for their unique photophysical properties, making them suitable for various applications in fluorescence spectroscopy and materials science. These compounds exhibit significant fluorescence emission, which is highly dependent on the solvent polarity, indicating their potential as fluorescent probes or materials for optical devices. Studies on the synthesis and photophysical behaviors of related azole-quinoline-based fluorophores reveal dual emission patterns and large Stokes shifts, underscoring their utility in bioimaging and light-emitting devices due to their thermal stability and solvent-dependent emission properties (Padalkar & Sekar, 2014).
Sensing Applications
The integration of quinoline and benzimidazole moieties into the structure of these compounds has led to the development of novel fluorochromes that exhibit high sensitivity and selectivity towards specific analytes, such as picric acid. This property is particularly valuable in environmental monitoring and security, where the detection of nitroaromatic explosives at very low concentrations is crucial. The synergistic effect of inner filter effect and photoinduced electron transfer mechanisms in these compounds enables rapid, sensitive, and selective sensing capabilities in both solution and solid states, demonstrating their potential as functional materials for chemical sensing (Jiang et al., 2019).
Anticancer Research
Quinoline derivatives, including the this compound, are of significant interest in medicinal chemistry due to their anticancer properties. These compounds have been shown to exhibit a range of activities against various cancer types, driven by their ability to interact with DNA and disrupt key cellular processes. The structure-activity relationship studies of quinolinone-based compounds reveal that the presence of specific functional groups can enhance their anticancer efficacy, making them promising candidates for drug development (Beker & Yıldırım, 2021).
Material Science Applications
The incorporation of pyrazolo[4,3-c]quinoline derivatives in material science, particularly in the development of organic fluorescent materials, has garnered attention due to their efficient emission properties. These compounds are considered for applications in light-emitting devices and as components in organic light-emitting diodes (OLEDs), where their stable fluorescence in various solvents and against environmental factors like halide ions and weak acids is a valuable asset. The reversible quenching of fluorescence by protonation and the impact of substitution on the photophysical properties indicate their versatility and tunability for specific applications (Mu et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a specific compound would depend on its potential applications. For example, if the compound showed promise as a pharmaceutical, future research might focus on improving its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .
Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-18-10-11-21-19(12-18)23-20(13-25-21)22(14-2-6-17(7-3-14)28(29)30)26-27(23)16-8-4-15(24)5-9-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECRGHCMDLCHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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